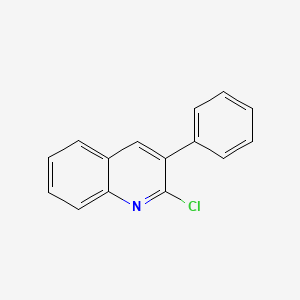

2-Chloro-3-phenylquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-3-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFARBJHRSSLIGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401297 | |

| Record name | 2-Chloro-3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2859-30-5 | |

| Record name | 2-Chloro-3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 2-Chloro-3-phenylquinoline

The direct synthesis of this compound can be achieved through several methodologies, with the Vilsmeier-Haack reaction being a prominent approach.

The Vilsmeier-Haack reaction is a widely utilized method for the formylation of activated aromatic compounds and has been successfully applied to the synthesis of 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides. rroij.comchemijournal.com This reaction typically involves the use of a Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). rroij.comnih.gov The subsequent cyclization of the formylated intermediate leads to the formation of the quinoline (B57606) ring system.

In a typical procedure, substituted acetanilides are treated with the Vilsmeier reagent, leading to the formation of 2-chloro-3-formylquinolines. chemijournal.comnih.gov The reaction conditions, such as temperature and molar ratios of reactants, can be optimized to improve yields. rroij.com For instance, the reaction of acetanilide (B955) with DMF and POCl₃ can be carried out without a solvent, and varying the molar proportions of POCl₃ has been shown to affect the product yield. rroij.com

While the direct synthesis of this compound via a one-step Vilsmeier-Haack reaction on a suitable phenyl-substituted acetanilide is a plausible route, much of the literature focuses on the synthesis of the analogous 2-chloro-3-formylquinolines, which serve as versatile precursors. chemijournal.comnih.gov

Beyond the Vilsmeier-Haack approach, other synthetic strategies have been reported for the formation of the this compound core. One notable method involves the treatment of N-2-diphenylacetamide under harsh acidic conditions, which yields a mixture of this compound and 2-hydroxy-3-phenylquinoline, albeit in low yields. ikm.org.my

Another synthetic route provided by chemical suppliers involves the starting material Formamide, N-[2-(2-phenylethynyl)phenyl]-. chemicalbook.com Further details on the specific reagents and reaction conditions for this transformation are proprietary to the suppliers.

Derivatization and Chemical Reactions of this compound and Related Analogs

The 2-chloro substituent in this compound is a key functional group that allows for a variety of subsequent chemical transformations, primarily through nucleophilic substitution reactions.

The chlorine atom at the C-2 position of the quinoline ring is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone of the derivatization of 2-chloroquinolines. The general mechanism for nucleophilic aromatic substitution on chloroquinolines involves the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine, followed by the departure of the chloride ion. researchgate.netyoutube.com

The reaction of 2-chloroquinolines with hydrazine (B178648) hydrate (B1144303) is a common method for the synthesis of 2-hydrazinylquinoline derivatives. For instance, 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) reacts with hydrazine hydrate in refluxing ethanol (B145695) to form 6-methoxy-1H-pyrazolo[3,4-b]quinoline. nih.gov Similarly, the condensation of 2-chloro-3-formylquinoline with phenylhydrazine (B124118) in refluxing methanol (B129727) yields the corresponding Schiff base, 2-chloro-3-((2-phenylhydrazono)methyl)quinoline. nih.govresearchgate.net These reactions highlight the utility of hydrazinolysis in introducing a hydrazinyl or hydrazono moiety at the 2-position, which can serve as a handle for further functionalization.

The conversion of 2-chloroquinolines to their corresponding 2-hydroxy (or 2-quinolone) analogs is a facile transformation. This can be achieved through hydrolysis, often under acidic or basic conditions. For example, refluxing 2-chloro-3-formylquinoline in acetic acid yields the corresponding quinolin-2-one derivative. nih.gov Microwave irradiation of 2-chloro-3-formylquinolines with acetic acid and sodium acetate (B1210297) also affords 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes. nih.gov As previously mentioned, the synthesis of this compound from N-2-diphenylacetamide can also co-produce 2-hydroxy-3-phenylquinoline. ikm.org.my

Nucleophilic Substitution Reactions at the 2-Chloro Position

Formation of Thio-ether Derivatives

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution, providing a direct route to the synthesis of thio-ether derivatives. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of 2-chloroquinolines suggests a straightforward reaction with thiols. This transformation is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylacetamide (DMAc). nih.gov The reaction proceeds via nucleophilic attack of the thiolate anion on the electron-deficient C2 carbon of the quinoline ring, leading to the displacement of the chloride ion and the formation of the corresponding 2-(thio-ether)-3-phenylquinoline. The efficiency of this reaction can be influenced by the electronic nature of both the quinoline ring and the thiol.

Reactions Involving the Phenyl Group or Quinoline Core Functionalization

Functionalization of the pre-existing phenyl group or the quinoline core of this compound offers pathways to novel derivatives with potentially altered biological or physical properties. C-H activation is a powerful tool for introducing new functional groups onto aromatic systems. While specific studies on the C-H functionalization of this compound are not prevalent, general methodologies for the regioselective functionalization of quinolines have been developed. These reactions often employ transition metal catalysts, such as palladium, rhodium, or iridium, to direct the introduction of aryl, alkyl, or other groups at specific positions of the quinoline nucleus. uomustansiriyah.edu.iqresearchgate.net The directing-group-assisted C-H functionalization is a common strategy to achieve high regioselectivity. For instance, a coordinating group on the quinoline ring can direct the metal catalyst to a specific C-H bond, enabling its cleavage and subsequent functionalization.

Multi-component Reactions and Domino Processes

Multi-component reactions (MCRs) and domino processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and saving time. While a significant body of research exists on the use of 2-chloroquinoline-3-carbaldehydes in such reactions, nih.govresearchgate.netrsc.org the direct application of this compound in MCRs is less common. However, the reactivity of the 2-chloroquinoline (B121035) moiety suggests its potential as a substrate in these convergent synthetic methodologies. For instance, a three-component reaction involving a 2-chloroquinoline derivative, an acetophenone, and a boronic acid has been reported to yield highly functionalized quinolines, although this example does not specifically use the 3-phenyl substituted variant. chim.it

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the 2-position of this compound makes it an ideal substrate for such transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a widely used transformation. nih.govcas.cnyoutube.com This reaction is particularly valuable for the synthesis of biaryl compounds. In the context of this compound, the Suzuki-Miyaura coupling can be employed to introduce a new aryl or vinyl group at the 2-position by reacting it with a corresponding boronic acid or boronic ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

A representative example of a Suzuki-Miyaura coupling reaction involving a chloroquinoline derivative is the reaction of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one with various pyrimidinyl boronic acids. This reaction, catalyzed by Pd(PPh₃)₂Cl₂ with Sphos as a ligand and K₂CO₃ as the base in a THF/H₂O solvent mixture, afforded the corresponding 8-pyrimidinyl-substituted isoquinolinones in good to excellent yields. nih.gov While this example is on an isoquinolinone core, the principles are directly applicable to this compound.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| 1 | (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | (2-methoxypyrimidin-5-yl)boronic acid | Pd(PPh₃)₂Cl₂ | Sphos | K₂CO₃ | THF/H₂O | (S)-3-(1-aminoethyl)-8-(2-methoxypyrimidin-5-yl)-2-phenylisoquinolin-1(2H)-one | 98 |

| 2 | (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | (2-(methylthio)pyrimidin-5-yl)boronic acid | Pd(PPh₃)₂Cl₂ | Sphos | K₂CO₃ | THF/H₂O | (S)-3-(1-aminoethyl)-8-(2-(methylthio)pyrimidin-5-yl)-2-phenylisoquinolin-1(2H)-one | 85 |

Sonogashira Coupling and Related Alkyne Chemistry

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes. nih.govresearchgate.netorganic-chemistry.org this compound can serve as the halide partner in this reaction, allowing for the introduction of an alkynyl substituent at the 2-position. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base.

The Sonogashira coupling of 2-chloroquinolines with terminal alkynes has been shown to be an efficient process. For instance, the coupling of various 2-chloroquinolines with phenylacetylene (B144264) in the absence of a copper co-catalyst has been reported. rsc.org Furthermore, a three-step approach involving an initial Sonogashira coupling of a 2-chloro-3-substituted quinoxaline (B1680401) with a terminal alkyne, followed by iodocyclization and a subsequent palladium-catalyzed cross-coupling reaction, has been developed to synthesize furo/thieno[2,3-b]quinoxalines. researchgate.netrsc.org

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| 1 | 2-Chloro-3-methoxyquinoxaline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 2-Methoxy-3-(phenylethynyl)quinoxaline | 92 |

| 2 | 2-Chloro-3-(methylthio)quinoxaline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 2-(Methylthio)-3-(phenylethynyl)quinoxaline | 88 |

Cyclization and Annulation Reactions to Fused Heterocycles

The this compound scaffold can be utilized as a precursor for the synthesis of more complex, fused heterocyclic systems through cyclization and annulation reactions. These reactions can involve either intramolecular processes, where a suitably functionalized side chain on the quinoline reacts with a part of the quinoline core, or intermolecular reactions where this compound reacts with another molecule to build a new ring.

For example, 2-chloroquinoline-3-carbaldehydes have been used in reactions with various nucleophiles to construct fused systems like thienoquinolines, pyridazinoquinolines, and pyranoquinolines. rsc.org While these examples start from the 3-formyl derivative, similar strategies could be envisioned for derivatives of this compound. For instance, functionalization of the phenyl group at the ortho position could introduce a nucleophilic group that could then undergo an intramolecular cyclization onto the quinoline core. Annulation reactions, such as photoinduced dehydrogenative annulation, have also been employed to synthesize benzo[h]quinolines from styrylpyridines, demonstrating a pathway for the construction of extended aromatic systems.

Redox Reactions: Oxidation and Reduction Processes

The redox chemistry of this compound involves transformations at the quinoline nitrogen and the heterocyclic ring system. These reactions, primarily oxidation to form N-oxides and reduction to yield tetrahydroquinolines, are crucial for modifying the compound's electronic properties and steric profile, thereby enabling the synthesis of diverse derivatives.

Oxidation of this compound

The primary oxidation reaction for this compound involves the nitrogen atom of the quinoline ring, leading to the formation of the corresponding N-oxide. This transformation is typically achieved using peroxy acids or other potent oxidizing agents. A common reagent for this purpose is dimethyldioxirane (B1199080) (DMDO). The reaction of 2-substituted quinolines with DMDO in a solvent like acetone (B3395972) has been shown to produce the N-oxides efficiently and often quantitatively. researchgate.net

The N-oxidation introduces a new reactive center in the molecule, influencing the electron density of the quinoline ring and potentially altering its biological activity. The general scheme for the N-oxidation of this compound is presented below.

General Reaction Scheme for N-Oxidation:

While specific studies on the N-oxidation of this compound are not extensively detailed in the provided literature, the behavior of analogous compounds like 2-phenylquinoline (B181262) strongly suggests that it would readily undergo this transformation. researchgate.net The reaction with dimethyldioxirane is expected to be a clean and high-yielding process.

Table 1: Oxidation of 2-Substituted Quinolines

| Starting Material | Oxidizing Agent | Solvent | Product | Yield (%) |

| 2-Phenylquinoline | Dimethyldioxirane | Acetone | 2-Phenylquinoline N-oxide | Quantitative researchgate.net |

Reduction of this compound

The reduction of the this compound scaffold primarily targets the heterocyclic pyridine (B92270) ring, leading to the formation of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. This transformation is typically accomplished through catalytic hydrogenation, employing a variety of metal catalysts and hydrogen sources.

Commonly used catalysts include palladium on carbon (Pd/C) and manganese-based pincer complexes. nih.govrsc.org The reaction is generally carried out under a hydrogen atmosphere at elevated pressure and temperature. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction. For instance, a nitrogen-doped carbon-supported palladium catalyst has demonstrated high activity for the hydrogenation of various quinolines under relatively mild conditions. rsc.org

The catalytic hydrogenation of 2-phenylquinoline to 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) has been successfully achieved, indicating that this compound would likely undergo a similar reduction of its pyridine ring. nih.gov This reduction significantly alters the geometry of the molecule from planar to a more flexible, three-dimensional structure.

General Reaction Scheme for Catalytic Hydrogenation:

The reduction can also be performed using transfer hydrogenation, where a hydrogen donor molecule like isopropanol (B130326) is used in place of molecular hydrogen. nih.gov

Table 2: Catalytic Hydrogenation of Quinoline Derivatives

| Starting Material | Catalyst | Hydrogen Source | Conditions | Product | Yield (%) |

| 2-Phenylquinoline | Manganese PN³ Pincer Complex | H₂ | 4 bar H₂, KH/KOH, 120 °C | 2-Phenyl-1,2,3,4-tetrahydroquinoline | Not specified nih.gov |

| Various Quinolines | Pd/CN | H₂ | 50 °C, 20 bar H₂ | Corresponding 1,2,3,4-Tetrahydroquinolines | 86.6–97.8 rsc.org |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometry, energy, and electronic properties of molecules. For the 2-chloroquinoline (B121035) scaffold, Density Functional Theory (DFT) has emerged as a primary tool, supplemented by ab initio methods for higher accuracy in specific applications.

Density Functional Theory is a widely used computational method for investigating the electronic structure of molecules. Studies on analogs like 2-chloroquinoline-3-carbaldehyde (B1585622) have extensively used DFT to predict molecular properties.

Molecular Structure and Vibrational Spectra: DFT calculations, commonly employing the B3LYP functional with the 6-311++G(d,p) basis set, have been successfully used to optimize the molecular geometry of 2-chloroquinoline derivatives. nih.govresearchgate.net For 2-chloroquinoline-3-carbaldehyde, theoretical calculations of bond lengths and angles show excellent agreement with experimental data obtained from X-ray crystallography. nih.gov For instance, the calculated C2–Cl13 bond length was found to be 1.751 Å, which is nearly identical to the experimentally measured value of 1.7519 Å. nih.gov Such studies confirm that the quinoline (B57606) ring system is largely planar. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.910 |

| ELUMO | -2.480 |

| Energy Gap (ΔE) | 4.430 |

This interactive table summarizes the HOMO, LUMO, and energy gap values calculated for the structural analog 2-chloroquinoline-3-carbaldehyde. researchgate.net

While DFT is prevalent, ab initio methods, which are based on first principles without empirical parameterization, are also employed for more precise calculations. For instance, the Møller-Plesset perturbation theory (MP2) level of theory has been used alongside DFT to investigate the excited states and conformational properties of related quinoline aldehydes. researchgate.net These higher-level calculations provide a valuable benchmark for validating DFT results and offer deeper insights into complex photochemical behaviors, such as UV-induced isomerizations. researchgate.net

Molecular Modeling and Dynamics

Molecular modeling techniques explore the three-dimensional structure and dynamic behavior of molecules, including their preferred shapes and how they interact with each other in a condensed phase.

The relative orientation of the phenyl group at the 3-position with respect to the quinoline ring is a key conformational feature of 2-chloro-3-phenylquinoline. The dihedral angle between these two rings determines the extent of steric hindrance and electronic conjugation. In a related crystal structure of a hydrazone derivative of 2-chloro-3-formylquinoline, the phenyl ring was found to be twisted from the quinoline ring system with a dihedral angle of 8.46°. researchgate.net

In derivatives where the substituent at the 3-position has rotational freedom, multiple conformers can exist. For example, computational studies on 3-quinolinecarboxaldehyde (B83401) revealed two stable, nearly isoenergetic conformers (syn and anti), which could be experimentally trapped and identified. researchgate.net This suggests that this compound may also exhibit distinct rotational conformers, influencing its packing in the solid state and its interactions in solution.

The arrangement of molecules in a crystal lattice is dictated by a network of non-covalent intermolecular interactions. For chloroquinoline derivatives, halogen bonds and hydrogen bonds play a significant role. X-ray diffraction studies on various substituted 2-chloroquinolines have identified several key interactions that direct their supramolecular assembly:

C–H···Cl Interactions: These weak hydrogen bonds are commonly observed where a hydrogen atom from one molecule interacts with the chlorine atom of a neighboring molecule. researchgate.net

C–H···N and C–H···O Interactions: The nitrogen atom of the quinoline ring and any oxygen atoms in substituents frequently act as hydrogen bond acceptors. researchgate.net

π–π Stacking: The planar aromatic quinoline and phenyl rings can stack on top of each other, contributing to crystal stability. researchgate.net

| Interaction Type | Description | Observed in Analogs |

|---|---|---|

| C–H···Cl | Weak hydrogen bond involving the chlorine atom. | Yes researchgate.net |

| C–H···N | Hydrogen bond with the quinoline nitrogen. | Yes researchgate.net |

| C–H···π | Interaction between a C-H bond and an aromatic ring. | Yes researchgate.net |

| π–π Stacking | Stacking of aromatic rings. | Yes researchgate.net |

This interactive table lists the principal non-covalent interactions that guide the crystal packing of 2-chloroquinoline analogs.

Reactivity and Electronic Structure Analysis

Computational methods are essential for predicting the chemical reactivity of a molecule. By analyzing its electronic landscape, one can identify sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It visually represents the charge distribution and is used to predict reactivity. For 2-chloroquinoline-3-carbaldehyde, MEP analysis shows negative potential (red regions) around the electronegative nitrogen and oxygen atoms, indicating these are the most likely sites for electrophilic attack. nih.gov Positive potential (blue regions) is typically found around the hydrogen atoms, marking them as sites for nucleophilic attack.

Fukui Functions and Reactivity Descriptors: Condensed Fukui functions are derived from DFT calculations to provide a more quantitative measure of a site's reactivity toward nucleophilic, electrophilic, or radical attack. nih.gov Along with global reactivity descriptors like chemical potential, hardness, and electrophilicity, these indices help in rationalizing and predicting the outcomes of chemical reactions involving the quinoline scaffold. The analysis of these descriptors for 2-chloroquinoline-3-carbaldehyde highlights the chemical reactivity imparted by the chloro and aldehyde functional groups. nih.gov

Frontier Molecular Orbitals (FMOs): The spatial distribution of the HOMO and LUMO provides further insight into reactivity. The HOMO is typically localized on the electron-rich parts of the molecule, which are prone to donating electrons in a reaction (nucleophilic sites). Conversely, the LUMO is centered on electron-deficient regions, which are likely to accept electrons (electrophilic sites). The analysis of FMOs for 2-chloroquinoline-3-carbaldehyde helps to explain its electronic transitions and reactivity patterns. nih.govresearchgate.net

Fukui Functions and Electrophilic/Nucleophilic Sites

Fukui functions are essential local reactivity descriptors derived from conceptual DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netresearchgate.net The function measures the change in electron density at a specific point in the molecule as the total number of electrons changes. researchgate.net This allows for the prediction of where a molecule will most likely accept or donate electrons. masterorganicchemistry.comyoutube.com

A nucleophilic attack involves a reactant providing a pair of electrons to form a new bond, while an electrophilic attack involves a species accepting an electron pair. masterorganicchemistry.com The condensed Fukui function, calculated for each atomic site, helps to quantify this reactivity.

fk+ : Indicates the reactivity for a nucleophilic attack (attack by a species with excess electrons). A higher value suggests a more favorable site for receiving electrons.

fk- : Indicates the reactivity for an electrophilic attack (attack by an electron-deficient species). A higher value points to the site that most readily donates electrons.

fk0 : Predicts the site for a radical attack.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are valuable tools in quantum chemistry for visualizing and analyzing chemical bonding and electron localization in a chemically intuitive manner. wikipedia.orgrsc.org

Electron Localization Function (ELF) provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It essentially maps the spatial localization of electron pairs. wikipedia.org ELF values range from 0 to 1, where:

ELF ≈ 1 : Corresponds to regions of high electron localization, such as covalent bonds, lone pairs, and atomic core shells.

ELF ≈ 0.5 : Represents regions with highly delocalized electrons, characteristic of an electron gas, often found in metallic bonds. wikipedia.org

Analysis of ELF plots allows for a clear distinction between core and valence electrons and provides a faithful representation of chemical bonds and lone pairs. wikipedia.org

Localized Orbital Locator (LOL) is another scalar field used to visualize and analyze electron localization, particularly offering a clear picture of bonding regions and lone pairs. rsc.orgrsc.org LOL provides a distinct pattern where areas of high electron localization, such as the middle of a covalent bond or the region of a lone pair, are highlighted. rsc.org

For this compound, an ELF and LOL analysis would be expected to reveal high localization in several key areas:

The core shells of the carbon, nitrogen, and chlorine atoms.

The regions corresponding to the C-C, C-H, C-N, and C-Cl covalent bonds.

The area of the nitrogen atom's lone pair.

The π-electron systems of the quinoline and phenyl rings would show regions of delocalization, which can be contrasted between the two rings. rsc.org

Multi-wavefunction analyses like ELF and LOL have been performed on related compounds like 2-chloroquinoline-3-carboxaldehyde to understand their electronic structure. nih.gov Such an analysis for this compound would provide a detailed map of its chemical bonding and electron distribution.

Excited State Investigations (e.g., TD-DFT)

Time-dependent density functional theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules. rsc.orgdergipark.org.tr It is used to calculate vertical excitation energies, oscillator strengths, and to understand the nature of electronic transitions, which are fundamental to a molecule's UV-Vis absorption spectrum. dergipark.org.tr

Investigations into the excited states of quinoline derivatives are crucial due to their applications as fluorophores and molecular probes. rsc.orgrsc.org A TD-DFT study on this compound would typically involve:

Geometry Optimization : The ground state geometry of the molecule is optimized using DFT.

Vertical Excitation Calculation : TD-DFT calculations are performed on the optimized ground-state geometry to determine the energies of various electronic transitions to excited states.

Analysis of Molecular Orbitals : The primary molecular orbitals involved in the most significant electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are analyzed. This helps to characterize the transitions (e.g., π → π* or n → π*).

Studies on other phenothiazine (B1677639) derivatives show that the lowest excited singlet state can decay through fluorescence or intersystem crossing to a triplet state, which is often responsible for photosensitization. nih.gov For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) in its electronic spectrum. The analysis would likely reveal intense π → π* transitions associated with the conjugated system of the quinoline and phenyl rings. The presence of the nitrogen atom's lone pair could also give rise to n → π* transitions. Understanding these excited-state properties is essential for predicting the photophysical and photochemical behavior of the compound. nih.gov

Biological Activities and Medicinal Chemistry Research

General Biological Potency of Quinoline (B57606) Derivatives

Quinoline, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, serves as a foundational scaffold in medicinal chemistry due to its wide range of biological activities. nih.govresearchgate.net Derivatives of quinoline have been extensively investigated and are crucial components in the development of therapeutic agents for various diseases. nih.gov The versatility of the quinoline ring system allows it to interact with biological targets through various mechanisms, such as DNA intercalation, disruption of redox systems, and chelation of metal ions. researchgate.net

The pharmacological significance of this class of compounds is demonstrated by their application in treating numerous health conditions. researchgate.net Quinoline-based drugs have shown efficacy as antimalarial, antibacterial, antifungal, antiviral, and anticancer agents. nih.govresearchgate.net Furthermore, their therapeutic potential extends to anti-inflammatory, antiparasitic, and anticonvulsant activities, as well as applications in cardiovascular and neurological disorders. nih.govbenthamscience.com The continuous exploration of quinoline derivatives is driven by the need to combat drug resistance and develop more effective treatments for a spectrum of diseases. researchgate.netmdpi.com

Antimicrobial Activities

The quinoline scaffold is a key component in the development of new antimicrobial agents, addressing the challenge of increasing drug resistance in pathogenic microorganisms. annexpublishers.com

Derivatives of 2-chloroquinoline (B121035) have been synthesized and evaluated for their ability to inhibit the growth of various bacterial strains. annexpublishers.comresearchgate.net Research has shown that modifications to the 2-chloroquinoline core can lead to compounds with significant antibacterial properties. For instance, a series of 2-chloroquinoline derivatives were tested against bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.netresearchgate.net

In one study, a series of 2-chloroquinoline derivatives incorporating pyrazoline moieties were synthesized. The evaluation of these compounds indicated that derivatives with 3,4-dichloro substitutions on the phenyl ring were generally more active than their 3,4-dimethoxy counterparts. researchgate.net Another study focused on azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives, which showed potent activity against Staphylococcus aureus and Escherichia coli when tested using the filter paper disc method. orientjchem.org

The table below summarizes the antibacterial activity of selected 2-chloroquinoline derivatives.

| Compound | Target Organism | Activity/Potency |

| 4-((2-Chloroquinolin-3-yl)methyl)amino)phenol | Various bacterial strains | Potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/ml. researchgate.net |

| Azetidin-2-one fused 2-chloro-3-formyl quinolines | Staphylococcus aureus, Escherichia coli | Potent activity, with some derivatives showing higher potency than standard drugs. orientjchem.org |

| 2-Phenyl-quinoline analogs with 1,2,4-triazoles | Gram-positive and Gram-negative bacteria | Evaluated for potential antibacterial activity. nih.gov |

| 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones | Mycobacterium tuberculosis, P. aeruginosa | Showed promising concentration-dependent activity. nih.gov |

This table is for illustrative purposes and represents a selection of findings.

Quinoline derivatives have also demonstrated significant potential as antifungal agents. The emergence of fungal strains resistant to existing therapies has spurred research into new chemical entities, with 2-chloroquinoline derivatives showing promise. annexpublishers.com

Studies have evaluated these compounds against a panel of fungal strains, including Aspergillus niger, Aspergillus flavus, Monascus purpureus, Penicillium citrinum, and Candida albicans. researchgate.netorientjchem.org In a study involving 2-chloroquinoline-incorporated pyrazoline derivatives, compounds with electron-withdrawing groups on the phenyl ring exhibited notable antifungal activity. researchgate.net Similarly, azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives were effective in inhibiting the growth of Candida albicans. orientjchem.org

Research into novel fluorinated quinoline analogs has also yielded compounds with good antifungal activity against various phytopathogenic fungi. For example, certain derivatives showed significant inhibition rates against Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com Another study identified bromoquinol, a quinoline compound, as having potent, wide-spectrum antifungal activity, particularly against Aspergillus and Candida species. tau.ac.il

The table below presents findings on the antifungal activity of selected quinoline derivatives.

| Compound | Target Organism | Activity/Potency |

| 2-chloroquinoline containing pyrazolines | Aspergillus niger, Aspergillus flavus, Monascus purpureus, Penicillium citrinum | Compounds with electron-withdrawing groups showed promising activity. researchgate.net |

| Azetidin-2-one fused 2-chloro-3-formyl quinolines | Candida albicans | Found to be potent inhibitors of fungal growth. orientjchem.org |

| Fluorinated quinoline analogs | Sclerotinia sclerotiorum, Rhizoctonia solani | Exhibited good antifungal activity (>80%) at 50 µg/mL. mdpi.com |

| Bromoquinol | Aspergillus fumigatus, Candida spp. | Potent wide-spectrum activity with MIC values as low as 1 µM. tau.ac.il |

This table is for illustrative purposes and represents a selection of findings.

Antiparasitic and Antiprotozoal Activities

The quinoline core is historically significant in the fight against parasitic diseases, most notably malaria. nih.govmdpi.com Research continues to explore its potential against a range of protozoan parasites.

Quinoline derivatives are central to antimalarial drug development, with compounds like chloroquine and quinine being well-established treatments. nih.govmdpi.com These drugs typically act within the parasite's digestive vacuole, interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion. nih.gov However, the rise of drug-resistant strains of Plasmodium falciparum necessitates the development of new quinoline-based compounds. mdpi.comnih.gov

Research has focused on creating hybrid molecules that combine the quinoline scaffold with other pharmacophores to overcome resistance. nih.govmdpi.com For example, 4-aminoquinoline-pyrimidine hybrids have shown effectiveness against both chloroquine-sensitive and chloroquine-resistant strains. mdpi.com

Several studies have synthesized and evaluated novel quinoline derivatives, including those based on a 2-chloroquinoline structure, for their antimalarial activity. mdpi.com One study reported that synthesized quinoline derivatives showed moderate to strong activity against P. falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL. nih.gov Specifically, a compound identified as 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol demonstrated significant antimalarial potential. nih.govmdpi.com Another series of 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide derivatives also inhibited the in vitro growth of P. falciparum with IC50 values ranging from 0.30 to 33.52 μM. rsc.org

The table below highlights the antimalarial potential of various quinoline derivatives.

| Compound/Derivative Class | Plasmodium Strain(s) | Activity/Potency (IC50) |

| Ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | P. falciparum | Significant antimalarial activity. nih.gov |

| 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol | P. falciparum | 0.014 - 5.87 µg/mL. nih.gov |

| 4-Aminoquinoline-pyrimidine hybrids | Chloroquine-sensitive (D6) and -resistant (W2) strains | 0.049–0.074 μM (D6), 0.075–0.142 μM (W2). mdpi.com |

| Chloroquinoline–acetamide hybrids | P. falciparum (3D7) | 0.30–33.52 μM. rsc.org |

This table is for illustrative purposes and represents a selection of findings.

Leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania, is another target for quinoline-based therapeutics. proquest.com Several quinoline derivatives have demonstrated potent in vitro and in vivo activity against various Leishmania species. nih.gov

Novel 3-substituted quinoline derivatives have been tested against Leishmania chagasi. One compound, in particular, showed an efficacy 8.3 times greater than the standard drug, pentavalent antimony, when tested against infected macrophages. nih.gov Other studies have focused on 2-substituted quinolines, which have emerged from ethnopharmacological studies as a promising source of new antileishmanial drugs. mdpi.comnih.govnih.gov

Research has also explored various aminoquinoline derivatives. A study on 3, 6, and 8-aminoquinoline substituted compounds found several derivatives with significant activity against the promastigote form of Leishmania donovani, with IC50 values ranging from 6.05 to 22.96 µg/ml. proquest.com Furthermore, quinoline derivatives incorporating arylnitro and aminochalcone moieties displayed notable activity against Leishmania infantum. uantwerpen.be The mechanism of action for some quinoline analogs involves altering the parasite's bioenergetics by disrupting the mitochondrial electrochemical potential. mdpi.com

The table below summarizes the antileishmanial activity of selected quinoline derivatives.

| Compound/Derivative Class | Leishmania Species | Activity/Potency (IC50) |

| 3-substituted quinoline (compound 3b) | L. chagasi (intracellular) | 3.55 μg/ml. nih.gov |

| 3, 6, 8-aminoquinoline derivatives | L. donovani (promastigote) | 6.05 - 22.96 µg/ml. proquest.com |

| Quinoline derivatives with phosphine oxide groups | Leishmania spp. (intracellular amastigotes) | 1.39 - 4.14 µM. nih.gov |

| Arylnitro/aminochalcone quinoline derivatives | L. infantum | 8.83 - 10 µM. uantwerpen.be |

This table is for illustrative purposes and represents a selection of findings.

Antiviral Activities

The quinoline scaffold, a key structural component of 2-Chloro-3-phenylquinoline, has been the subject of extensive research for its potential antiviral properties. Derivatives of this scaffold have demonstrated a range of activities against various viral pathogens, including significant findings in the area of coronaviruses.

Anti-coronavirus Research and Helicase Inhibition Mechanisms

In the wake of the global health crisis caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the search for effective antiviral agents has intensified. The 2-phenylquinoline (B181262) scaffold, closely related to this compound, has emerged as a promising structure for inhibitors of SARS-CoV-2 replication. nih.govresearchgate.net A screening of a compound library identified a 2-phenylquinoline-based compound as a promising hit with an EC50 value of 6 μM and a CC50 value of 18 μM. nih.govresearchgate.net Subsequent synthesis and evaluation of derivatives led to compounds with low micromolar activity against SARS-CoV-2 and a lack of cytotoxicity at concentrations up to 100 μM. nih.govresearchgate.net

A key target for anti-coronavirus drug development is the nsp13 helicase, a highly conserved enzyme essential for viral replication. nih.govnih.gov Its high degree of sequence similarity among pathogenic coronaviruses, such as 99.8% identity between SARS-CoV-1 and SARS-CoV-2, makes it an attractive target for developing broad-spectrum antiviral drugs. nih.govedelris.com Research has shown that certain 2-phenylquinoline derivatives exhibit potent activity against SARS-CoV-2 helicase. nih.govresearchgate.net For instance, a derivative featuring a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core demonstrated significant inhibition of this enzyme, suggesting that helicase inhibition is a primary contributor to its antiviral activity. nih.govresearchgate.net This highlights the potential of this class of compounds to be effective against future coronavirus outbreaks. nih.gov

Broader Antiviral Spectrum Studies

Beyond SARS-CoV-2, the antiviral potential of the 2-phenylquinoline scaffold extends to other human coronaviruses (HCoVs). nih.gov Selected derivatives with strong activity against SARS-CoV-2 were also tested against HCoV-229E (an alphacoronavirus) and HCoV-OC43 (a betacoronavirus), both of which are causative agents of the common cold. nih.govresearchgate.net

The results indicated that most of these compounds were active against both HCoV-229E and HCoV-OC43, with EC50 values in the low micromolar range (0.2 to 9.4 μM for HCoV-229E and 0.6 to 7.7 μM for HCoV-OC43). nih.govresearchgate.net This demonstrates that the 2-phenylquinoline scaffold can serve as a basis for developing pan-coronavirus inhibitors, which would be a valuable tool in combating a range of coronavirus-related diseases. nih.gov The broader quinoline chemical class has also been investigated for activity against a wide array of other viruses, including Herpes Simplex Virus (HSV-1), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), Zika virus, and Ebola virus, indicating the versatility of this scaffold in antiviral drug discovery. nih.gov

Anticancer and Cytotoxic Effects

Quinoline derivatives, including those with chloro and phenyl substitutions, have been a significant focus of anticancer research due to their ability to inhibit cancer cell proliferation through various mechanisms.

In Vitro Cytotoxicity against Various Cancer Cell Lines

Derivatives based on the 2-chloroquinoline structure have shown considerable cytotoxic activity against a panel of human tumor cell lines. researchgate.net Studies have demonstrated that new hybrid models incorporating 2-chloroquinoline with 1,4-dihydropyridines (1,4-DHPs) exhibit potent antitumor effects. researchgate.net For example, certain compounds in this class displayed superior cytotoxic activity against four different cancer cell lines compared to the reference drug 5-Fluorouracil, with IC50 values in the low micromolar range. researchgate.net

Similarly, 7-chloroquinolinehydrazones have been identified as highly active cytotoxic agents in the NCI-60 screen, a large panel of 60 human cancer cell lines from nine different tumor types including leukemia, non-small cell lung cancer, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer. mdpi.com These compounds showed submicolar GI50 values, indicating potent growth inhibition. mdpi.com Other quinoline-based structures, such as pyrazolo[4,3-f]quinolines, have also been synthesized and evaluated, with several derivatives showing effective growth inhibition (GI50 below 8 µM) across multiple cancer cell lines like ACHN (kidney), HCT-15 (colon), MM231 (breast), NCI-H23 (lung), NUGC-3 (gastric), and PC-3 (prostate). mdpi.com

| Compound Class | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| 2-Chloro-3-substituted Quinolines | HepG-2 (Liver), HCT-116 (Colon), MCF-7 (Breast), PC3 (Prostate) | Showed more potent cytotoxic activity (IC50 range: 12.03 - 20.09 µM) than the reference drug 5-Fluorouracil (IC50 range: 40.74 - 63.81 µM). | researchgate.net |

| 7-Chloroquinolinehydrazones | NCI-60 Panel (Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast) | Exhibited good cytotoxic activity with submicromolar GI50 values on a large panel of cell lines. | mdpi.com |

| Pyrazolo[4,3-f]quinolines | ACHN (Kidney), HCT-15 (Colon), MM231 (Breast), NCI-H23 (Lung), NUGC-3 (Gastric), PC-3 (Prostate) | Compounds 1M, 2E, and 2P were most effective, exhibiting GI50 values below 8 µM in all tested cell lines. | mdpi.com |

| 2-Phenylamino-3-acyl-1,4-naphthoquinones | DU-145 (Prostate), MCF-7 (Breast), T24 (Bladder) | Compounds 4 and 11 displayed the highest antiproliferative activity against the three cancer cell lines. | nih.gov |

Mechanistic Insights into Anticancer Action (e.g., Enzyme Inhibition, DNA Interaction)

The anticancer effects of quinoline derivatives are often attributed to their interaction with key cellular targets, including enzymes involved in cell proliferation and DNA itself. One of the well-established mechanisms is the inhibition of DNA topoisomerases, which are crucial enzymes for managing DNA topology during replication and transcription. mdpi.com For instance, certain pyrazolo[4,3-f]quinoline derivatives have demonstrated inhibitory activity against topoisomerase IIα, with some showing an inhibition pattern equivalent to the standard drug etoposide. mdpi.com Other 2-chloro-3-substituted quinoline derivatives have shown potent inhibitory activity against topoisomerase 1 (Topo 1), with IC50 values comparable to the reference drug camptothecin. researchgate.net

Another significant mechanism involves the interaction of these planar heterocyclic systems with DNA. nih.gov Quinoline-based compounds can bind to double-stranded DNA through intercalation (inserting between base pairs) and groove binding. nih.govnih.govrsc.org This interaction can disrupt critical cellular processes like DNA replication and transcription, ultimately leading to cell death. nih.gov Studies have shown that some quinoline-based analogs can inhibit DNA methyltransferases by intercalating into the DNA substrate when it is bound by the enzyme, causing a conformational change that disrupts catalytic activity. nih.govbiorxiv.org This mode of action, where the compound targets the enzyme-DNA complex rather than the enzyme or DNA alone, represents a sophisticated inhibitory mechanism. biorxiv.org Furthermore, some derivatives have been found to inhibit other key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical tyrosine kinases involved in tumor growth and angiogenesis. researchgate.netnih.gov

Anti-inflammatory and Analgesic Properties

The quinoline nucleus is a versatile scaffold that is also found in compounds exhibiting significant anti-inflammatory and analgesic activities. nih.govencyclopedia.pubmdpi.com Research into quinoline derivatives has aimed to develop potent therapeutic agents with fewer side effects, such as gastric irritation, commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

A series of novel 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives, synthesized from a 2-chloro-3-formyl quinoline precursor, were evaluated for these properties. nih.gov Using the carrageenan-induced rat paw edema model for anti-inflammatory activity and the Eddy's hot plate method for analgesic activity, several compounds were identified as having significant effects. nih.gov Specifically, derivatives with a methoxyphenyl substitution showed potent anti-inflammatory and analgesic activity compared to control groups. nih.gov

Other studies on 2-(4-phenylquinoline-2-yl)phenol derivatives have also demonstrated their potential as COX-2 inhibitors, a key target for anti-inflammatory drugs. nih.gov Certain compounds in this series showed potent in vitro COX-2 inhibition and significant anti-inflammatory activity in the Human Red Blood Cells (HRBC) membrane stabilization assay. nih.gov These findings underscore the potential of the quinoline framework, including structures related to this compound, as a foundation for developing new analgesic and anti-inflammatory agents. nih.govnih.gov

Other Pharmacological Activities

The quinoline ring system is a foundational structure in many biologically active compounds, leading to the investigation of its derivatives for a wide range of therapeutic effects. nih.gov Derivatives of this compound have been explored for several pharmacological activities.

The quinoline nucleus is a core component of various compounds exhibiting antihypertensive activity. nih.gov Research into 8-substituted quinoline derivatives has identified several compounds with excellent antihypertensive effects. jst.go.jpnih.gov Specifically, compounds featuring a 2-hydroxypropyloxyquinoline moiety have demonstrated significant potential. nih.govresearchgate.net For example, 8-(3′-(4″-phenylpiperazino)-2′-hydroxypropyloxy)quinoline, among other similar derivatives, has shown the ability to significantly antagonize the pressor response induced by adrenaline. nih.gov These findings suggest that the antihypertensive effects may be linked to β-blocking properties conferred by the aryloxypropanolamine side chain. nih.govresearchgate.net While direct studies on this compound are not extensively detailed, the proven efficacy of other quinoline derivatives establishes the scaffold as a promising starting point for the development of new antihypertensive agents. nih.govrsc.org

Several derivatives based on the 2-chloroquinoline structure have demonstrated significant potential as antioxidants. One notable example is C-(2-chloroquinoline-3-yl)-N-phenyl nitrone (CQPN), a synthetic nitrone derivative that has been studied for its ability to scavenge various radicals. nih.gov Research has shown that CQPN is an effective scavenger of both non-physiological radicals like 1,1-diphenyl-2-picrylhyrazyl (DPPH) and physiological radicals such as peroxyl and hydroxyl radicals. nih.gov While its antioxidant activity was found to be less potent than the well-known nitrone C-phenyl-N-tert-butyl nitrone (PBN), CQPN still possesses a significant inhibitory effect against nitric oxide (NO) production stimulated by lipopolysaccharides (LPS) in macrophages. nih.gov

Further studies on related compounds, such as 2-chloroquinoline-3-carbaldehydes, have also reported radical scavenging activity. researchgate.net For instance, certain substituted 2-chloroquinoline-3-carbaldehydes and their 2-chloro-3-(1,3-dioxolan-2-yl)quinolines derivatives showed radical scavenging activity between 84.65% and 85.75%, with one derivative, 2-chloro-7,8-dimethyl-quinoline-3-carboxaldehyde, reaching up to 92.96% activity in DPPH assays. researchgate.netresearchgate.net This indicates that substitutions on the quinoline ring play a crucial role in the antioxidant capacity of these compounds. researchgate.net The collective findings suggest that the 2-chloroquinoline framework is a viable scaffold for developing new antioxidant agents. nih.govresearchgate.net

| Compound | Radical Scavenging Activity | Inhibition of LPS-Stimulated NO Production |

|---|---|---|

| C-(2-chloroquinoline-3-yl)-N-phenyl nitrone (CQPN) | Effective against DPPH, peroxyl, and hydroxyl radicals | Significant |

| C-phenyl-N-tert-butyl nitrone (PBN) | Stronger antioxidant than CQPN | Significant |

The quinoline structure is integral to certain medications used for respiratory conditions, highlighting its potential in this therapeutic area. A prominent example is Montelukast, an established antiasthma drug that incorporates a quinoline nucleus in its structure. nih.gov While research has not focused specifically on the antiasthmatic properties of this compound, related heterocyclic systems have shown promise. For instance, furoquinolone derivatives such as acrophyllidine have been reported to possess antiallergic activity. iiarjournals.org These examples underscore the potential of the broader quinoline family in the development of treatments for asthma and allergic reactions.

Derivatives of quinoline have been investigated for their effects on platelet aggregation. In a search for new antiplatelet agents, several positional isomers of phenyl quinolone were synthesized and screened for their inhibitory effects on arachidonic acid (AA)-induced platelet aggregation. nih.gov The study revealed that the position of the phenyl group on the quinolone core significantly influenced the antiplatelet activity. Among the isomers tested, 3-Phenyl-4-quinolone demonstrated the highest potency, showing superior activity compared to the standard drug indomethacin. nih.gov

Although not direct derivatives of this compound, related compounds like 2-chloro-3-substituted-amino-1,4-naphthoquinones (e.g., NQ12 and NQ301) have also shown potent antiplatelet and antithrombotic activities. nih.govnih.govresearchgate.netresearchgate.net These compounds were found to inhibit platelet aggregation induced by various agents, including ADP, collagen, and epinephrine, in a concentration-dependent manner. nih.govresearchgate.net Their mechanism is thought to involve the inhibition of phosphoinositide breakdown and thromboxane A2 formation. nih.govresearchgate.net Furthermore, the well-known quinoline-based antimalarial drug, chloroquine, has also been shown to inhibit the aggregation of rat blood platelets in a dose-dependent manner. nih.gov

| Compound | Potency against AA-induced Platelet Aggregation |

|---|---|

| 3-Phenyl-4-quinolone | Greatest potency, superior to indomethacin |

| Other positional isomers | Varying levels of inhibitory effects |

The this compound scaffold has served as a precursor for compounds with potential activity in the central nervous system. Specifically, it has been used in the synthesis of derivatives designed as 5-hydroxytryptamine (5-HT, or serotonin) antagonists. google.com Serotonin receptors are involved in a wide array of physiological and neurological processes, making their antagonists valuable for treating various CNS disorders. Additionally, other 2-phenylquinoline derivatives have been investigated as potential dual antagonists for neurokinin receptors NK2 and NK3, which are also implicated in CNS functions. researchgate.net This line of research indicates that the 2-phenylquinoline core structure is a promising template for developing novel agents targeting CNS pathways.

Structure-Activity Relationship (SAR) Studies and Drug Design Principles

Structure-activity relationship (SAR) studies of quinoline derivatives have provided valuable insights for drug design, establishing key principles for optimizing biological activity. For 2-arylquinoline derivatives, lipophilicity has been identified as a significant factor influencing their cytotoxic effects, with compounds having greater octanol/water partition coefficients often showing better activity. rsc.org

The substitution pattern on the quinoline ring is crucial. Studies on various quinoline derivatives have demonstrated that the nature and position of substituents can dramatically alter their pharmacological profile, including antiprion, antimalarial, and anticancer activities. nih.govarabjchem.org For instance, in the context of antimalarial activity, quantitative structure-activity relationship (QSAR) models have shown that hydrophobic substituents around positions 2 and 3 of the quinoline core can enhance inhibitory activity against P. falciparum. nih.gov However, the size of the substituent at position 3 is critical, as overly large hydrophobic groups can decrease activity. nih.gov

SAR analyses have also highlighted the critical role of the substitution pattern in the inhibitory efficacy of derivatives targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The collective data from these studies suggest that modifications to both the phenyl ring at position 3 and other positions on the quinoline nucleus are key strategies for modulating the biological effects of this class of compounds. rsc.orgnih.gov

Substituent Effects on Biological Activity

The biological activity of quinoline derivatives can be significantly altered by the introduction of various substituents. The nature and position of these functional groups can enhance the molecule's efficacy and target specificity.

Empirical studies have shown that introducing a chlorine atom into specific positions of a biologically active molecule can substantially improve its intrinsic activity. eurochlor.org For instance, research on quinoline-based chalcones as potential HIV reverse transcriptase (RT) inhibitors indicated that chloro- and bromo-substituted compounds demonstrated potent activity against HIV-RT. nih.gov In a broader context of quinoline derivatives, the presence of strong electron-withdrawing substituents, such as chlorine (Cl), nitro (NO2), and cyano (CN), has been found to be critical for high anticancer activity. nih.gov Furthermore, studies on other quinoline structures have shown that antiviral activity can be positively influenced by increasing the electron-withdrawing properties of substituents on attached rings. nih.gov This suggests that the chloro-substituent at the 2-position and modifications to the 3-phenyl group are key areas for modulating the biological effects of the this compound scaffold.

Pharmacophore Identification

Pharmacophore modeling is a crucial step in rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For a set of active ligands, this process involves enumerating all possible low-energy conformations and identifying the largest common arrangement of features. nih.gov

For the broader class of quinoline derivatives, pharmacophore models have been developed for various therapeutic targets. For example, in the development of antimalarial agents targeting Plasmodium falciparum, a quinoline pharmacophoric core is a central feature. nih.gov Models often consist of features like aromatic rings, hydrogen bond donors/acceptors, and hydrophobic centers. In the case of this compound, the key pharmacophoric features would likely include the two aromatic rings of the quinoline system, the attached phenyl ring, and the electronegative chlorine atom, which can influence electronic distribution and potential interactions with a target protein.

Computational Approaches in Drug Discovery

Computational tools are indispensable in modern drug discovery, enabling the prediction of molecular interactions and pharmacokinetic properties before synthesis, thereby saving time and resources.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com It is widely used to understand ligand-target interactions and to screen virtual libraries of compounds for potential drug candidates.

In studies involving quinoline derivatives, molecular docking has been successfully used to predict binding affinities and interaction patterns with various biological targets. For example, docking studies of synthesized quinoline derivatives against the HIV reverse transcriptase binding site (PDB: 4I2P) revealed that many compounds showed good binding interactions within the active domain of the receptor. nih.gov One derivative exhibited a high docking score of -10.675, indicating a strong binding affinity. nih.gov Similarly, docking of thiopyrano[2,3-b]quinoline derivatives, which are structurally related to this compound, against the CB1a protein (PDB ID: 2IGR) showed binding affinity values ranging from -5.3 to -6.1 Kcal/mol. nih.govsemanticscholar.org These studies utilize software like AutoDock Vina to analyze binding energy and programs like XP Visualizer to analyze specific ligand-protein interactions. nih.govnih.gov The interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's active site. researchgate.net

Table 1: Example of Molecular Docking Scores for Quinoline Derivatives

| Compound Class | Target Protein | PDB Code | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Quinoline Derivative | HIV Reverse Transcriptase | 4I2P | -10.675 | nih.gov |

This table is interactive and can be sorted by column.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug Likeness

In silico ADMET prediction is a critical part of the drug discovery process, used to assess the pharmacokinetic properties of a potential drug candidate. mdpi.com These predictions help to identify compounds with favorable drug-like properties early in development. gjpb.de

Drug likeness is often evaluated using frameworks like Lipinski's rule of five, which assesses properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Computational tools and servers like ADMETlab and ProTox-II are used to predict a wide range of properties. mdpi.commdpi.com For various quinoline derivatives, in silico ADMET studies have been conducted. These analyses predict parameters such as Caco-2 cell permeability (for absorption), plasma protein binding (for distribution), and potential for metabolism by cytochrome P450 enzymes. mdpi.comresearchgate.net Toxicity predictions can screen for potential issues like mutagenicity, hepatotoxicity, and carcinogenicity. mdpi.com Studies on novel quinoline derivatives have shown that these compounds can possess reliable ADMET properties, complying with standard drug-likeness rules and demonstrating their potential for further development. researchgate.netresearchgate.net

Table 2: Key ADMET Parameters and Drug-Likeness Descriptors

| Parameter | Description | Importance |

|---|---|---|

| Molecular Weight | The mass of one mole of the substance. | Influences absorption and distribution. Lipinski's rule suggests < 500 Da. mdpi.com |

| logP | The octanol-water partition coefficient. | Measures lipophilicity, affecting absorption and permeability. Lipinski's rule suggests < 5. mdpi.com |

| Hydrogen Bond Donors | Number of N-H and O-H bonds. | Influences solubility and binding. Lipinski's rule suggests < 5. |

| Hydrogen Bond Acceptors | Number of N and O atoms. | Influences solubility and binding. Lipinski's rule suggests < 10. |

| Caco-2 Permeability | Predicts intestinal absorption of drugs. | High permeability suggests good oral absorption. mdpi.com |

| P-glycoprotein (P-gp) Substrate/Inhibitor | P-gp is an efflux transporter that removes drugs from cells. | Inhibition or being a substrate can affect drug distribution and efficacy. mdpi.com |

| Toxicity Prediction | In silico assessment of potential for mutagenicity, carcinogenicity, etc. | Early identification of potential safety issues. mdpi.com |

This table provides an overview of common parameters assessed during in silico ADMET and drug-likeness studies.

Applications Beyond Medicinal Chemistry

Role in Material Science and Optoelectronics

While much of the research on quinoline (B57606) derivatives is focused on their biological activity, their unique electronic and photophysical properties also make them valuable candidates for applications in material science. The rigid, planar structure and electron-deficient nature of the quinoline ring system are advantageous for creating materials with specific charge-transport and light-emitting characteristics. These properties are particularly relevant in the field of optoelectronics, where organic molecules are used to build devices that interact with light.

In the realm of Organic Light-Emitting Diodes (OLEDs), derivatives of quinoline have been extensively investigated for use in various device layers. The 2-phenylquinoline (B181262) scaffold, in particular, is a crucial component in a number of high-performance emissive materials.

The compound 2-Chloro-3-phenylquinoline serves primarily as a key synthetic intermediate or building block for the creation of more complex, functional molecules used in OLEDs. ikm.org.my The true value of this compound in material science lies in the reactivity of the chlorine atom at the 2-position of the quinoline ring. This chloro group acts as a versatile chemical handle, allowing for the attachment of other functional groups through common synthetic methods like Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions.

This synthetic versatility allows material scientists to design and build sophisticated molecules where the 2-phenylquinoline core is combined with other molecular fragments that impart specific functions. For instance, hole-transporting units (e.g., triphenylamine (B166846) derivatives) or electron-transporting units can be attached to the 2-phenylquinoline core to create bipolar host materials or single-molecule emitters with balanced charge injection and transport properties.

Furthermore, the 2-phenylquinoline structure is a well-established ligand for heavy metal complexes, particularly those involving iridium(III). researchgate.netresearchgate.net These phosphorescent organometallic complexes are among the most efficient emitters used in modern OLEDs, enabling the harvesting of both singlet and triplet excitons and leading to near-100% internal quantum efficiencies. By modifying the 2-phenylquinoline ligand, which can be synthesized from precursors like this compound, researchers can fine-tune the emission color, quantum yield, and operational stability of the final OLED device. researchgate.netgoogle.com For example, iridium(III) complexes containing phenylquinoline-based ligands are often used to generate highly efficient red emission. researchgate.net

While direct performance data for OLEDs incorporating the unmodified this compound is not available, the table below presents the performance of representative OLEDs that utilize functional materials derived from the broader 2-phenylquinoline scaffold. This data illustrates the potential of this class of compounds, for which this compound is a valuable precursor.

Interactive Data Table: Performance of OLEDs with 2-Phenylquinoline-Based Iridium(III) Emitters

| Emitter Complex Name | Dopant Concentration (%) | Max. Emission Wavelength (nm) | Max. Quantum Efficiency (EQE, %) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) |

| (PQ)₂Ir(TMSppy) | 10 | 612 | 15.5 | - | - |

| (PQ)₂Ir(TMSppy) (in White OLED) | - | - | 18.1 | 36.5 | 22.8 |

Data sourced from a study on a novel red iridium(III) complex containing 2-phenylquinoline (PQ) and 2-[4-(trimethylsilyl)phenyl]pyridine (TMSppy) ligands. researchgate.net The white OLED (WOLED) performance was achieved using this red emitter in combination with blue and green emitters.

Q & A

Q. How should structural data for this compound derivatives be reported in publications?

- Methodological Answer : Deposit crystallographic data in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB). Report refinement parameters (R-factor, data-to-parameter ratio) and include ORTEP diagrams. For example, the structure of 2-Chloro-6-methoxyquinoline-3-carbaldehyde was published with CIF files and SHELXL refinement details .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.